trans-3-Hydroxy-4-methylpiperidine hydrochloride

Description

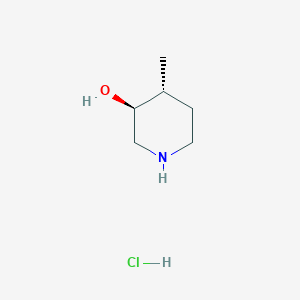

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R)-4-methylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSCYLJBBWUCBZ-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

trans-3-Hydroxy-4-methylpiperidine hydrochloride chemical properties

An In-depth Technical Guide to trans-3-Hydroxy-4-methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the specific attributes of its derivatives is crucial for the design of novel therapeutics. This document delves into the stereochemistry, spectroscopic signature, and potential applications of this compound, particularly as a valuable building block in the development of opioid receptor antagonists. Safety and handling protocols are also outlined to ensure its proper use in a research environment.

Introduction to the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery.[1] Its derivatives are integral to a vast array of pharmacologically active compounds, owing to their ability to adopt well-defined three-dimensional conformations and engage with biological targets.[2] The specific substitution pattern on the piperidine ring dictates its physicochemical properties and biological activity.

The compound, this compound, represents a key structural motif. The "trans" stereochemical relationship between the hydroxyl group at the C3 position and the methyl group at the C4 position creates a specific spatial arrangement that is critical for molecular recognition. This particular scaffold is of significant interest as it forms the core of various centrally-acting and peripherally selective opioid receptor antagonists.[3][4] This guide serves as a technical resource for scientists leveraging this versatile building block in their research and development endeavors.

Chemical and Physical Properties

The fundamental properties of a compound govern its behavior in both chemical reactions and biological systems. This compound is a solid at room temperature, with its properties summarized below. The hydrochloride salt form enhances its stability and water solubility, which is often advantageous for handling and formulation.

| Property | Value | Reference |

| IUPAC Name | (3R,4S)-4-methylpiperidin-3-ol;hydrochloride | [5] |

| Molecular Formula | C₆H₁₄ClNO | [5] |

| Molecular Weight | 151.63 g/mol | [5] |

| Appearance | Solid (form may vary) | N/A |

| Canonical SMILES | C[C@H]1CCNC[C@@H]1O.Cl | [5] |

| InChIKey | GZSCYLJBBWUCBZ-GEMLJDPKSA-N | [5] |

| CAS Number | 2718878-62-5 | [5] |

Synthesis and Stereochemistry

The synthesis of substituted piperidines with defined stereochemistry is a critical task in medicinal chemistry. The trans configuration of 3-hydroxy-4-methylpiperidine is crucial for its utility as a precursor in certain classes of bioactive molecules, such as opioid antagonists.[6] A general and plausible synthetic approach involves the stereoselective reduction of a suitable piperidinone precursor, followed by N-deprotection (if necessary) and salt formation.

General Synthetic Workflow

A common strategy begins with a protected 4-methyl-3-piperidinone. The choice of reducing agent is critical for controlling the stereochemical outcome of the hydroxyl group. Subsequent removal of the nitrogen-protecting group (e.g., a Boc group) under acidic conditions yields the desired piperidine, which can be isolated as its hydrochloride salt.[7]

Caption: General synthetic workflow for trans-3-Hydroxy-4-methylpiperidine HCl.

Experimental Protocol: Deprotection and Salt Formation

The final step in many piperidine syntheses involves the removal of an N-Boc protecting group and the formation of the hydrochloride salt. This is a robust and high-yielding procedure.[7]

-

Dissolution: Dissolve the starting material, N-Boc-trans-3-hydroxy-4-methylpiperidine, in a suitable solvent such as 1,4-dioxane.

-

Acidification: Add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, concentrate the mixture under reduced pressure (vacuum).

-

Product: The resulting solid is the desired this compound, which can be used as is or purified further by recrystallization.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Logical workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules.[8]

-

¹H NMR: The proton NMR spectrum will confirm the presence of all protons. The key to confirming the trans stereochemistry lies in the coupling constants (J-values) of the protons at C3 and C4. For a chair conformation with the methyl and hydroxyl groups in equatorial positions, the proton at C3 (attached to the hydroxyl group) would likely show a large axial-axial coupling to one of the C2 protons and a smaller axial-equatorial coupling. The chemical shifts of the heterocyclic ring protons are diagnostic of the conformation.[8]

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule, confirming its asymmetry. The chemical shifts will be indicative of the electronic environment of each carbon (e.g., the carbon bearing the hydroxyl group will be shifted downfield).[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. Using a technique like Electrospray Ionization (ESI-MS), the expected result would be the observation of the molecular ion [M+H]⁺ for the free base, corresponding to the mass of C₆H₁₃NO. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

A broad peak around 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

-

A broad peak in the 2800-2400 cm⁻¹ region, indicative of the N-H stretch of the secondary ammonium salt (R₂NH₂⁺).

-

Peaks around 2950-2850 cm⁻¹ corresponding to C-H stretching vibrations of the methyl and methylene groups.

Applications in Research and Drug Development

The trans-3,4-disubstituted piperidine scaffold is a validated pharmacophore for opioid receptor antagonists.[3] Structure-activity relationship (SAR) studies have demonstrated that this core structure is a key building block for potent and selective antagonists for mu (μ), kappa (κ), and delta (δ) opioid receptors.[4][11]

-

Opioid Antagonists: Derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine have been developed as opioid antagonists.[6] These compounds are investigated for treating conditions such as gastrointestinal motility disorders and substance abuse.[3][4] The specific molecule, trans-3-Hydroxy-4-methylpiperidine, serves as a crucial starting material or fragment for the synthesis of these more complex molecules.

-

Medicinal Chemistry: As a chiral building block, it allows for the systematic exploration of chemical space in drug discovery programs. The defined stereochemistry is essential for achieving high affinity and selectivity for specific biological targets. The hydroxyl group provides a convenient handle for further chemical modification.[11] For example, potent and selective κ-opioid receptor antagonists, such as JDTic, are based on this core structure and are potential therapies for depression and anxiety.[3][12]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound. The information below is a general guide based on safety data sheets for similar piperidine derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[13]

-

Handling: Use the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents and strong acids.[13][15]

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[13]

-

Skin: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13]

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth and seek medical attention. Do not induce vomiting.[14][16]

-

Conclusion

This compound is a stereochemically defined and versatile chemical building block with significant value in medicinal chemistry and drug development. Its well-characterized chemical and physical properties, coupled with established synthetic and analytical protocols, make it a reliable component for constructing more complex molecular architectures. Its primary application lies in its role as a key precursor for a class of potent opioid receptor antagonists, highlighting the importance of the piperidine scaffold in modern therapeutic design. Adherence to strict safety and handling procedures is mandatory to ensure its safe and effective use in the laboratory.

References

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. chesci.com [chesci.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Structure Elucidation of trans-3-Hydroxy-4-methylpiperidine Hydrochloride

This guide details the structure elucidation of trans-3-hydroxy-4-methylpiperidine hydrochloride , a critical chiral scaffold in medicinal chemistry. The analysis focuses on distinguishing the trans-diastereomer from its cis-counterpart (a key motif in Janus kinase inhibitors like Tofacitinib) using self-validating NMR protocols.

Executive Summary

Target Molecule: this compound

CAS Registry Number: 1228780-68-0 (Generic/Related), 23395549 (Parent Base CID)

Molecular Formula:

The precise stereochemical assignment of 3,4-disubstituted piperidines is a frequent challenge in drug development. While the cis-(3R,4R) configuration is well-known as the core of the rheumatoid arthritis drug Tofacitinib , the trans-isomer serves as a distinct pharmacophore and a potential stereochemical impurity. This guide provides a definitive workflow to confirm the trans-configuration (3R,4S or 3S,4R) based on the Karplus relationship in 1H NMR, analyzing the vicinal coupling constant (

Synthetic Origin & Stereochemical Context

Understanding the synthetic route establishes the prior probability of the stereochemical outcome.

-

Thermodynamic Control: The trans-isomer allows both the bulky hydroxyl group at C3 and the methyl group at C4 to adopt equatorial positions in the chair conformation. This is the thermodynamically preferred state compared to the cis-isomer, where one substituent must be axial.

-

Synthetic Routes:

-

Epoxide Ring Opening: Anti-opening of a 3,4-epoxypiperidine precursor typically yields the trans-alcohol.

-

Ketone Reduction: Reduction of 4-methylpiperidin-3-one with bulky hydride reagents (e.g., L-Selectride) can be steered to favor the trans product, though small hydrides (e.g.,

) often yield mixtures requiring chromatographic separation.

-

Analytical Strategy: The "Self-Validating" Protocol

The core of this elucidation relies on the conformational rigidity of the piperidine ring. In the hydrochloride salt form, the protonated nitrogen locks the ring into a stable chair conformation to minimize 1,3-diaxial interactions, enhancing the reliability of NMR coupling constants.

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode)

-

Expected Data:

-

[M+H]+:

(Free base detection). -

Isotope Pattern: No chlorine isotope pattern in the parent ion (Cl is the counterion), but negative mode or salt analysis would show

35/37 ratio of 3:1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the definitive method for relative stereochemistry assignment.

1H NMR Analysis (The "Smoking Gun")

The distinction rests on the dihedral angle between the proton at C3 (

-

trans-Isomer (Diequatorial Substituents):

-

To place the -OH and -CH3 groups equatorially, the ring protons

and -

Dihedral Angle:

(anti-periplanar). -

Coupling Constant (

): Large, typically 8.0 – 11.0 Hz .

-

-

cis-Isomer (Axial/Equatorial):

Data Summary Table: Distinguishing cis vs. trans

| Feature | trans-3-Hydroxy-4-methyl | cis-3-Hydroxy-4-methyl |

| Conformation | Diequatorial (-OH, -Me) | Equatorial/Axial Mixture |

| H3-H4 Relationship | trans-diaxial | gauche (ax-eq or eq-ax) |

| 9.0 – 11.0 Hz | 3.0 – 4.5 Hz | |

| NOESY Signal | Strong | Strong |

NOESY / ROESY Correlation

-

trans Confirmation: Look for a 1,3-diaxial interaction (NOE) between the axial proton at C3 (

) and the axial proton at C5 ( -

Absence of NOE:

and

Visualization of Stereochemical Logic

The following diagram illustrates the decision tree for assigning the stereochemistry based on the experimental NMR data.

Caption: Logical workflow for distinguishing trans/cis stereoisomers via 1H NMR coupling constants.

Detailed Experimental Protocol

Reagents & Equipment

-

Solvent: Deuterium Oxide (

) is preferred to eliminate hydroxyl proton coupling and simplify the H3 multiplet. Alternatively, DMSO- -

Instrument: 400 MHz NMR or higher (600 MHz recommended for clear resolution of H3/H4 multiplets).

Step-by-Step Procedure

-

Sample Preparation: Dissolve 5–10 mg of the hydrochloride salt in 0.6 mL of

. Ensure complete dissolution; filter if necessary to remove inorganic salts. -

Acquisition:

-

Run a standard 1H NMR (16–32 scans).

-

Run a COSY spectrum to trace the spin system:

.

-

-

Analysis of H3 Signal:

-

Locate the H3 methine proton (typically

3.5 – 3.8 ppm). -

Analyze the splitting pattern. It should appear as a td (triplet of doublets) or ddd .

-

Identify the large coupling (

Hz) corresponding to the

-

-

Analysis of H4 Signal:

-

Locate the H4 methine proton (typically

1.5 – 2.0 ppm, upfield due to methyl shielding). -

Verify the reciprocal large coupling constant to H3.

-

-

NOESY Verification (Optional):

-

Set mixing time to 500–800 ms.

-

Check for cross-peaks between H3 and the axial proton at C5.

-

Conformational Analysis Diagram

The diagram below visualizes the specific chair conformation that leads to the observed NMR signals for the trans isomer.

Caption: Chair conformation of trans-3-hydroxy-4-methylpiperidine showing the critical diaxial proton relationship.

References

-

Pfizer Inc. (2012).[3] Tofacitinib Citrate (CP-690,550) Synthesis and Stereochemistry. Journal of Medicinal Chemistry.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.

-

PubChem. (2025). Compound Summary: trans-3-Hydroxy-4-methylpiperidine. National Library of Medicine. [Link]

Sources

Mechanism of action of trans-3-Hydroxy-4-methylpiperidine hydrochloride

The following technical guide details the mechanism, utility, and experimental application of trans-3-Hydroxy-4-methylpiperidine hydrochloride, specifically in the context of high-value kinase inhibitor synthesis.

A Critical Stereochemical Scaffold in JAK Inhibitor Development

Executive Summary

This compound (specifically the (3S,4R) enantiomer) is not a standalone therapeutic agent but a high-fidelity chiral building block . Its primary "mechanism of action" is chemical rather than biological: it serves as the stereochemical determinant for the synthesis of Tofacitinib (Xeljanz) , a Janus Kinase (JAK) inhibitor used in rheumatoid arthritis and ulcerative colitis.

This guide elucidates how this specific scaffold functions as a template for stereospecific inversion , allowing the precise construction of the Tofacitinib (3R,4R)-cis-piperidine core, which is essential for the drug's ATP-competitive binding mechanism.

Chemical Identity & Stereochemical Definition

The utility of this compound relies entirely on its absolute configuration. In the context of Tofacitinib synthesis, the "trans" designation typically refers to the (3S,4R) relationship between the hydroxyl and methyl groups.

| Property | Specification |

| IUPAC Name | (3S,4R)-4-methylpiperidin-3-ol hydrochloride |

| Common Name | trans-3-Hydroxy-4-methylpiperidine HCl |

| CAS Number | 374794-74-8 (Generic) / 105812-81-5 (Related intermediates) |

| Role | Chiral Precursor for Stereoinversion |

| Target Drug | Tofacitinib (CP-690,550) |

| Key Feature | C3-Hydroxyl group positioned for SN2 inversion |

Chemical Mechanism of Action: The Inversion Strategy

The core challenge in synthesizing Tofacitinib is establishing the (3R,4R)-cis-3-methylamino-4-methylpiperidine configuration. Direct synthesis of cis-isomers often yields racemic mixtures requiring expensive resolution.

The trans-3-hydroxy-4-methylpiperidine scaffold solves this via a Stereochemical Inversion Mechanism :

-

Template Recognition: The (3S,4R) scaffold provides the correct absolute configuration at C4 (Methyl group).

-

Activation: The C3-Hydroxyl (S-configuration) is activated (e.g., via Mitsunobu conditions or Sulfonylation).

-

Nucleophilic Inversion: A nitrogen nucleophile (e.g., methylamine or protected amine) attacks C3 via an SN2 mechanism .

-

Result: The C3 center inverts from S → R , yielding the desired (3R,4R)-cis diamine core found in Tofacitinib.

Mechanistic Pathway Diagram

The following diagram illustrates the stereochemical transformation from the trans-building block to the cis-drug core.

Caption: Logical flow of stereochemical inversion converting the trans-precursor to the active cis-drug core.

Structural Mechanism: Why (3R,4R)?

Once incorporated into the final drug, the piperidine ring functions as a critical pharmacophore. The "mechanism" of the trans-precursor is to ensure this specific geometry is achieved.

-

Solvent Front Interaction: The piperidine ring extends towards the solvent front of the JAK3 ATP-binding pocket.

-

C4-Methyl Selectivity: The C4-methyl group (derived from the trans-precursor) lodges into a small hydrophobic pocket within the kinase. This interaction is sensitive to stereochemistry; the incorrect isomer (e.g., 4S) causes steric clash, significantly reducing potency.

-

C3-Amine Orientation: The C3-amino group connects the piperidine to the pyrrolopyrimidine hinge-binder. The (3R,4R)-cis relationship ensures the hinge-binder is oriented planarly to form critical hydrogen bonds with Glu903 and Leu905 in the JAK3 hinge region.

Experimental Protocols

The following protocols outline the conversion of trans-3-hydroxy-4-methylpiperidine to the Tofacitinib precursor.

Protocol A: Activation via Mesylation (Standard Process)

Use this for robust, scalable conversion.

-

Preparation: Dissolve trans-N-benzyl-3-hydroxy-4-methylpiperidine (1.0 eq) in DCM (10 vol) at 0°C.

-

Activation: Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC for consumption of starting alcohol.

-

Workup: Quench with water, separate organic layer, dry over Na₂SO₄, and concentrate to yield the Mesylate intermediate (Retention of configuration at this step).

Protocol B: Nucleophilic Displacement (Inversion)

This step executes the mechanism of action.

-

Displacement: Dissolve the Mesylate (from Protocol A) in aqueous Methylamine (40% soln, 10 eq) or Methylamine in THF.

-

Conditions: Heat to 60–80°C in a sealed pressure vessel for 12–24 hours.

-

Mechanism Check: The high concentration of nucleophile forces SN2 displacement, inverting the C3 center from (S) to (R).

-

Isolation: Cool, extract with Ethyl Acetate, and concentrate.

-

Purification: The resulting (3R,4R)-cis-diamine can be purified via crystallization as a tartrate salt (e.g., using L-DTTA) to upgrade chiral purity to >99% ee.

References

-

Pfizer Inc. (2012).[1] Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine. Patent WO2007012953. Link

-

Carvalho, L., et al. (2018). "Tofacitinib Synthesis – An Asymmetric Challenge." European Journal of Organic Chemistry, 2018(30), 4083-4097. Link

-

Mullangi, S., et al. (2025). "Microwave-Assisted Synthesis and Structural Characterization of N-Nitroso Tofacitinib." ChemistrySelect, 10(1). Link

-

Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases." Journal of Medicinal Chemistry, 53(24), 8468-8484. Link

-

Ruggeri, S. G., et al. (2009). "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550." Organic Process Research & Development, 13(6), 1161-1168. Link

Sources

trans-3-Hydroxy-4-methylpiperidine hydrochloride literature review

An In-Depth Technical Guide to trans-3-Hydroxy-4-methylpiperidine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. This guide focuses on a specific, highly functionalized derivative: This compound . We will delve into its stereochemical nuances, explore robust synthetic strategies, detail methods for its comprehensive characterization, and illuminate its role as a critical building block in the development of potent therapeutics, particularly in the realm of central nervous system (CNS) disorders. This document is intended for researchers and drug development professionals seeking a practical, in-depth understanding of this valuable chemical entity.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogen-containing heterocycle known as piperidine is a recurring motif in a multitude of clinically approved drugs.[2][3] Its prevalence stems from several key physicochemical properties:

-

Structural Rigidity: The piperidine ring typically adopts a stable chair conformation, which reduces conformational entropy upon binding to a biological target, a thermodynamically favorable event.

-

Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with target proteins. The ring's saturated hydrocarbon backbone contributes to lipophilicity. This balance is crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

-

Three-Dimensional Vectorial Diversity: Substituents can be precisely placed in axial or equatorial positions, allowing for the fine-tuning of a molecule's three-dimensional shape to maximize complementarity with a receptor's binding pocket.

The introduction of hydroxyl and methyl groups, as seen in the topic compound, further functionalizes the scaffold, providing additional vectors for interaction and stereochemical complexity that can be exploited for selective receptor targeting.

Core Structural Features: Stereochemistry and Conformation

The defining features of trans-3-Hydroxy-4-methylpiperidine are the relative orientations of the substituents on its chair-like ring.

-

Relative Stereochemistry ('trans'): The term 'trans' indicates that the hydroxyl group at C3 and the methyl group at C4 are on opposite faces of the piperidine ring. In the most stable chair conformation, this typically results in a diequatorial arrangement, which minimizes steric strain (A-value). This diequatorial preference is a critical consideration for synthetic design and profoundly influences the molecule's interaction with biological targets.

-

Conformational Analysis: The piperidine ring exists in a dynamic equilibrium between two chair conformations. For the trans-3,4-disubstituted pattern, the conformer where both the hydroxyl and methyl groups occupy equatorial positions is overwhelmingly favored. This conformation minimizes unfavorable 1,3-diaxial interactions. The hydrochloride salt form ensures the nitrogen is protonated, further locking the conformation and enhancing water solubility.

The stability of this diequatorial conformation is a key tenet of its utility. Drug designers can rely on this predictable geometry to position the hydroxyl group (a hydrogen bond donor/acceptor) and the methyl group (a lipophilic handle) in well-defined regions of space.

Synthetic Strategies: Accessing the trans Diastereomer

Control over the relative stereochemistry at the C3 and C4 positions is the primary challenge in synthesizing this molecule. The most common and logical approaches begin with a suitably substituted piperidone precursor.

Diastereoselective Reduction of 4-Methyl-3-piperidone

A robust strategy involves the reduction of an N-protected 4-methyl-3-piperidone. The choice of reducing agent is paramount as it dictates the stereochemical outcome of the resulting alcohol.

-

Mechanism of Stereoselection: The reduction of the ketone introduces a new stereocenter at C3.

-

Hydride Delivery from the Axial Face: Small, unhindered reducing agents like sodium borohydride (NaBH₄) can approach from the less hindered equatorial face, but often give mixtures.

-

Hydride Delivery from the Equatorial Face: Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are sterically demanding and preferentially attack from the less-hindered axial face. This "equatorial attack" pushes the resulting hydroxyl group into the desired equatorial position, yielding the trans product with high diastereoselectivity.

-

-

Biocatalysis: An increasingly powerful alternative is the use of ketoreductase (KRED) enzymes. These biocatalysts can offer near-perfect enantio- and diastereoselectivity under mild, environmentally benign conditions.[5][6] Screening a panel of KREDs can identify an enzyme that selectively produces the desired (3R,4R) or (3S,4S) stereoisomer.

Caption: General workflow for synthesizing the target compound.

Detailed Experimental Protocol: Synthesis via Reductive Amination and Cyclization

This protocol outlines a modular approach adaptable from modern piperidine syntheses, culminating in the target hydrochloride salt.[7][8]

Step 1: N-Boc-Protection of a Precursor (Illustrative)

-

Dissolve the starting amine (1.0 eq) in dichloromethane (DCM, ~0.5 M).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the mixture with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 2: Diastereoselective Ketone Reduction (Core Step)

-

Under an inert nitrogen atmosphere, dissolve the N-Boc-4-methyl-3-piperidone (1.0 eq) in anhydrous THF (~0.2 M) and cool to -78 °C in a dry ice/acetone bath.

-

Add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 3 hours. Monitor progress by TLC.

-

Quench the reaction by slowly adding 30% H₂O₂ (3.0 eq) followed by 3M NaOH (3.0 eq), ensuring the temperature does not rise above 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to isolate the trans diastereomer.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc protected alcohol (1.0 eq) in a minimal amount of ethyl acetate or 1,4-dioxane.

-

Add a saturated solution of HCl in 1,4-dioxane or diethyl ether (~5-10 eq) at room temperature.[9]

-

Stir for 2-4 hours. A white precipitate will form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

-

The resulting white solid is the target this compound.

Analytical Characterization: Confirming Structure and Purity

Rigorous analytical chemistry is essential to confirm the structure, stereochemistry, and purity of the final compound.

| Analytical Technique | Expected Observations and Rationale |

| ¹H NMR | Confirming the trans-diequatorial conformation is key. The proton at C3 (HC-OH) should appear as a broad singlet or a narrow multiplet, indicating small axial-equatorial and equatorial-equatorial coupling constants to the C2 protons. The coupling constant between H3 and H4 (J₃,₄) would also be relatively small if H3 is equatorial. Protons adjacent to the nitrogen will show characteristic shifts.[10][11] |

| ¹³C NMR | Expect six distinct carbon signals. The chemical shifts for C3 (bearing the hydroxyl group) and C4 (bearing the methyl group) will be characteristic. The methyl carbon signal will appear far upfield (~15-20 ppm).[11] |

| Mass Spectrometry (ESI+) | The molecular ion peak [M+H]⁺ for the free base (C₆H₁₃NO) should be observed at m/z ≈ 116.1. |

| Infrared (IR) Spectroscopy | A broad absorption band in the 3200-3500 cm⁻¹ region corresponds to the O-H stretch. A peak in the 2400-2800 cm⁻¹ range is characteristic of the N-H⁺ stretch of the amine hydrochloride. C-H stretching will be observed just below 3000 cm⁻¹. |

| X-Ray Crystallography | For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction can confirm the trans relative stereochemistry and the chair conformation of the piperidine ring.[12] |

Utility in Medicinal Chemistry

The trans-3-hydroxy-4-methylpiperidine scaffold is not merely a chemical curiosity; it is a validated pharmacophore found in several classes of biologically active molecules, most notably as a core component of opioid receptor antagonists.[13][14]

Case Study: Opioid Receptor Antagonists

The N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of compounds are potent and pure opioid receptor antagonists.[13][15] While not identical, this class provides a powerful surrogate to understand the utility of our target scaffold.

-

Pharmacophore Elements:

-

Basic Nitrogen: Protonated at physiological pH, it forms a critical ionic bond with a conserved aspartate residue in the opioid receptor binding pocket.

-

Aromatic Ring (if present): Engages in hydrophobic and π-stacking interactions.

-

3,4-Substituted Piperidine Core: Acts as a rigid spacer, precisely orienting the nitrogen and other pharmacophoric elements. The trans stereochemistry is often crucial for antagonist activity, while the corresponding cis isomers can exhibit agonist or mixed agonist-antagonist properties.[11][15] The 3-hydroxyl group can form an additional hydrogen bond, enhancing affinity and modulating selectivity.

-

Caption: Integration of the piperidine scaffold into a drug candidate.

This demonstrates that this compound is not an end-product but a high-value starting material. Its pre-defined, rigid conformation makes it an ideal platform for combinatorial library synthesis and lead optimization campaigns, allowing chemists to systematically explore the chemical space around a target receptor.

Conclusion and Future Outlook

This compound is a strategically important building block in modern medicinal chemistry. Its value lies in its conformational rigidity and the precise stereochemical presentation of its hydroxyl and methyl functional groups. We have demonstrated that its synthesis can be achieved with a high degree of stereocontrol through judicious selection of reagents, particularly by leveraging bulky hydride donors or advanced biocatalytic methods. Its primary application as a core scaffold in CNS-targeting agents, especially opioid antagonists, highlights the critical role that well-defined, three-dimensional structures play in achieving receptor selectivity and desired pharmacological outcomes.

Future research may focus on developing even more efficient and scalable enantioselective syntheses. Furthermore, incorporating this scaffold into new drug discovery programs beyond the CNS, such as in kinase inhibitors or antiviral agents, represents a promising avenue for leveraging its unique structural and chemical properties.

References

- Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

-

Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10, 5253-5257. Retrieved from [Link]

-

Chiou, W.-H., et al. (2010). Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids. The Journal of Organic Chemistry, 75(13), 4608-4611. Retrieved from [Link]

-

Karcz, T., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of chiral 3-substituted-4-hydroxypiperidine via chemical reduction (B). Retrieved from [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. Retrieved from [Link]

-

Quick Company. (n.d.). Preparation Of Chiral N Boc 3 Hydroxypiperidine. Retrieved from [Link]

-

Nanjan, M. J., et al. (2014). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Chemical Science Review and Letters, 2(7), 580-587. Retrieved from [Link]

-

Gumus, M. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 6-10. Retrieved from [Link]

-

Carroll, F. I. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1647. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl)-. Retrieved from [Link]

-

Thomas, A. M., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3140-3147. Retrieved from [Link]

-

Sapa, J., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 23(4), 947. Retrieved from [Link]

-

ResearchGate. (2021). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin- 4-one. Retrieved from [Link]

-

Chemical Science. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ. Retrieved from [Link]

-

Thomas, A. M., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3140-3147. Retrieved from [Link]

-

Mitch, C. H., et al. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry, 61(2), 587-597. Retrieved from [Link]

-

Reddy, R. S., et al. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 13(19), 5020-5023. Retrieved from [Link]

-

Thomas, A. M., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(10), 4149-4154. Retrieved from [Link]

-

Asare, E. K., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Chemical Science. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

Kim, K. H., et al. (1987). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 10(2), 99-104. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

-

ResearchGate. (2025). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one with the atom labelling. Retrieved from [Link]

- Google Patents. (n.d.). WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.

-

ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]

-

DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Methylpiperidine hydrochloride. Retrieved from [Link]

-

Walsh Medical Media. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. Retrieved from [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Preparation Of Chiral N Boc 3 Hydroxypiperidine [quickcompany.in]

- 7. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. chesci.com [chesci.com]

- 11. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of trans-3-Hydroxy-4-methylpiperidine hydrochloride

An In-depth Technical Guide: Physicochemical and Analytical Profile of trans-3-Hydroxy-4-methylpiperidine hydrochloride

Introduction

This compound is a heterocyclic organic compound featuring a piperidine core, a foundational structure in modern medicinal chemistry. The piperidine ring is a prevalent scaffold found in numerous natural products and FDA-approved pharmaceuticals, valued for its favorable pharmacokinetic properties and synthetic tractability[1]. This specific molecule is distinguished by its trans stereochemical arrangement of the hydroxyl and methyl groups at the 3 and 4 positions, a feature known to be critical for determining biological activity and receptor binding selectivity in related pharmacophores[2][3].

Designated as a building block for protein degraders, this compound serves as a crucial starting material for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), which represent a cutting-edge therapeutic modality[4]. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential physical, chemical, and analytical properties of this compound, offering both foundational data and practical, field-proven experimental methodologies for its characterization.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the cornerstone of all subsequent research and development activities.

| Identifier | Value | Source |

| IUPAC Name | (3R,4S)-4-methylpiperidin-3-ol;hydrochloride | [5] |

| Synonyms | trans-4-Methylpiperidin-3-ol hydrochloride | [5] |

| CAS Number | 374794-74-8 | [4] |

| Molecular Formula | C₆H₁₄ClNO | [4][5] |

| Molecular Weight | 151.63 g/mol | [4][5] |

Structural Elucidation:

The structure consists of a saturated six-membered nitrogen-containing ring (piperidine). The key features are:

-

A hydroxyl (-OH) group at the C-3 position.

-

A methyl (-CH₃) group at the C-4 position.

-

A trans relative stereochemistry between the C-3 hydroxyl and C-4 methyl groups. This configuration dictates a specific three-dimensional arrangement that influences how the molecule interacts with biological targets.

-

The hydrochloride salt form, where the piperidine nitrogen is protonated to form an ammonium salt (R₂NH₂⁺Cl⁻). This salt form is typically chosen to enhance stability and aqueous solubility compared to the free base.

Physicochemical Properties

These properties are critical for formulation development, reaction condition selection, and predicting the compound's behavior in biological systems.

| Property | Value / Description | Rationale & Experimental Insight |

| Appearance | Expected to be a white to off-white or beige crystalline solid/powder. | Based on typical appearances of similar piperidine hydrochloride salts and related structures[6][7]. The solid-state is characteristic of ionic salts at room temperature. |

| Solubility | Soluble in water, methanol, and ethanol; sparingly soluble in less polar organic solvents. | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding, rendering it soluble in polar protic solvents[8]. This is a crucial consideration for preparing stock solutions for assays or reaction media. |

| Melting Point | Not experimentally reported in available literature. Expected to be significantly higher than the corresponding free base. | The ionic character of the hydrochloride salt results in a strong crystal lattice, requiring more energy to break than the intermolecular forces of the free base. For context, related non-salt piperidinols have melting points in the 29-51°C range[9]. |

| pKa (Predicted) | ~9.0 - 10.5 | This predicted value is for the piperidinium ion (R₂NH₂⁺). The actual value is influenced by the ring substituents. Experimental determination via potentiometric titration is the gold standard for confirming this property, which governs the ionization state of the molecule at physiological pH. |

| Stability | Stable under standard ambient conditions. May be hygroscopic. | Hydrochloride salts are generally more stable to air oxidation than their free base counterparts[10]. However, like many salts, it can absorb moisture from the air, necessitating storage in a cool, dry place, preferably in a desiccator or under an inert atmosphere[7][10]. |

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is essential for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise structure and stereochemistry. Spectra are typically recorded in D₂O or DMSO-d₆ due to the compound's solubility.

-

¹H NMR:

-

Piperidine Ring Protons: A complex series of multiplets would be expected in the δ 2.5-3.5 ppm range.

-

H-3 and H-4 Protons: The protons on the carbons bearing the hydroxyl and methyl groups would be of particular interest. The trans-diaxial or trans-diequatorial relationship would result in specific coupling constants (J-values), which are instrumental in confirming the stereochemistry[9].

-

Methyl Protons: A doublet would be expected for the C-4 methyl group (δ ~0.9-1.2 ppm), coupled to the H-4 proton.

-

N-H Protons: Two exchangeable protons on the nitrogen would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

-

¹³C NMR:

-

Piperidine Carbons: Signals for the five carbons of the piperidine ring would appear in the δ 20-70 ppm range.

-

C-3 and C-4: The carbons attached to the electronegative oxygen (C-3) and the methyl group (C-4) would have distinct chemical shifts, typically with C-3 being further downfield (~δ 65-75 ppm).

-

Methyl Carbon: A signal in the aliphatic region (δ ~15-25 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band around 3200-3400 cm⁻¹.

-

N-H Stretch: A broad and often complex band in the 2700-3000 cm⁻¹ region, characteristic of a secondary ammonium salt.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C-O Stretch: An absorption in the 1050-1150 cm⁻¹ range, indicating the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass of the molecule, confirming its elemental composition and aiding in structural elucidation through fragmentation analysis.

-

Methodology: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.

-

Expected Ion: In positive ion mode, the analysis will detect the free base form of the molecule. The expected exact mass for the protonated molecule [M+H]⁺ (C₆H₁₄NO⁺) is m/z 116.1070.

-

Fragmentation: Collision-induced dissociation (CID) in an MS/MS experiment would likely show characteristic losses, such as the loss of water (H₂O) from the parent ion, which is a common fragmentation pathway for alcohols.

Experimental Protocols for Characterization

To ensure the quality and identity of this compound for research applications, a validated workflow is essential.

Analytical Workflow Diagram

The following diagram outlines a standard workflow for the comprehensive characterization of a chemical building block like the topic compound.

Caption: Standard analytical workflow for compound characterization.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of the compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (chosen for detecting non-chromophoric compounds).

-

Procedure:

-

Prepare a sample stock solution of ~1 mg/mL in water or 50:50 water:acetonitrile.

-

Inject 5-10 µL onto the column.

-

Integrate all peaks in the resulting chromatogram.

-

Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

-

Causality: Reverse-phase HPLC is the industry standard for purity analysis of polar to moderately non-polar small molecules. The acidic modifier (TFA) ensures sharp peak shapes by protonating any residual free amine and suppressing silanol interactions on the column.

Protocol 2: Structural Confirmation by LC-MS

-

Objective: To confirm the molecular weight of the compound.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a Q-Exactive Orbitrap for high-resolution mass accuracy)[11].

-

Method: Utilize the same LC method as described in Protocol 1, directing the column effluent into the ESI source of the mass spectrometer.

-

MS Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Data Analysis: Extract the ion chromatogram for the theoretical [M+H]⁺ mass (116.1070). The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental formula.

-

-

Causality: Coupling LC with MS allows for the separation of impurities from the main component before mass analysis, ensuring the measured mass corresponds to the peak of interest and not a co-eluting substance.

Applications in Drug Discovery and Development

The trans-3-hydroxy-4-methylpiperidine scaffold is of significant interest to medicinal chemists.

-

Opioid Receptor Antagonists: The trans-3,4-disubstituted piperidine motif is a well-established pharmacophore for potent and selective opioid receptor antagonists[3][12]. Compounds with this core structure have been developed for treating conditions like opioid-induced constipation and substance abuse disorders[2][13]. The specific stereochemistry is paramount for achieving the desired antagonist activity while avoiding agonist effects[14].

-

Targeted Protein Degradation: The compound is explicitly marketed as a building block for protein degraders[4]. In this context, it can be functionalized and incorporated into larger molecules (like PROTACs) that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Its defined stereochemistry and functional handles (hydroxyl and amine) make it an ideal starting point for synthesizing linkers or ligands for this purpose.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related piperidine derivatives provides guidance.

-

Hazards: Similar compounds are classified as skin and eye irritants. May cause respiratory irritation if inhaled[15].

-

Handling:

-

Storage:

References

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

- Manimekalai, A., et al. (2014). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Chemical Science Review and Letters, 2(7), 580-587.

- Carroll, F. I., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1-26.

-

PubChem. trans-4-Methylpiperidin-3-ol hydrochloride. Retrieved from [Link]

- Zimmerman, D. M., et al. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists. Journal of Organic Chemistry, 61(2), 587-597.

-

Organic Syntheses. Procedure. Retrieved from [Link]

- Carroll, F. I. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. PubMed, 24981721.

- Thomas, J. B., et al. (2012). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC.

- Foss, J. F., et al. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical Pharmacology & Therapeutics, 69(1), 66-71.

- Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-90.

-

ResearchGate. NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. Retrieved from [Link]

- Google Patents. Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.

-

NIST WebBook. 4-Methylpiperidine hydrochloride. Retrieved from [Link]

-

AS Chemical Laboratories Inc. (3S,4R)-trans-(-)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Retrieved from [Link]

-

MassBank. Piperidines. Retrieved from [Link]

-

PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Retrieved from [Link]

-

PubChem. tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. Retrieved from [Link]

-

NIST WebBook. 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]

-

GSRS. 4-HYDROXY-N-METHYLPIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

-

Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 9. chesci.com [chesci.com]

- 10. fishersci.com [fishersci.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to trans-3-Hydroxy-4-methylpiperidine hydrochloride (CAS: 374794-74-8): A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of trans-3-Hydroxy-4-methylpiperidine hydrochloride, a specialized heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's structural significance, physicochemical properties, synthetic strategies, and critical applications in contemporary pharmaceutical research.

Executive Summary

The piperidine ring is a foundational scaffold in medicinal chemistry, present in over a hundred commercially available drugs.[1] Its saturated, three-dimensional structure offers distinct advantages over flat aromatic systems by enabling complex and specific interactions with biological targets.[1] this compound is a stereochemically defined derivative that provides a synthetically versatile entry point for constructing complex molecules. Its specific substitution pattern—a hydroxyl group at the 3-position and a methyl group at the 4-position in a trans configuration—is of significant interest for developing novel therapeutics, particularly in the fields of neuroscience and oncology. This guide will detail the technical aspects of this compound, highlighting its role as a key intermediate in the synthesis of high-value pharmaceutical agents.

Physicochemical and Structural Properties

The precise stereochemistry of this compound is crucial to its function as a building block. The trans relationship between the hydroxyl and methyl groups dictates the conformational preference of the piperidine ring, which in turn influences how a final drug molecule will fit into a protein's binding pocket.

Table 1: Core Compound Properties

| Property | Value | Source |

| CAS Number | 374794-74-8 | [2] |

| Molecular Formula | C₆H₁₄ClNO | [2][3] |

| Molecular Weight | 151.63 g/mol | [2][3] |

| Canonical SMILES | C[C@H]1CCNC[C@@H]1O.Cl | [3] |

| IUPAC Name | (3R,4S)-4-methylpiperidin-3-ol;hydrochloride | [3] |

| Known Purity | ≥97% | [2] |

| Storage | Room temperature | [2] |

Note: Experimental data such as melting point, boiling point, and solubility are not extensively reported in public literature and should be determined empirically upon acquisition.

Synthesis and Quality Control

The synthesis of specifically substituted piperidines like the target molecule requires careful control of stereochemistry. While the exact commercial synthesis is proprietary, a robust and logical pathway can be designed based on established organocatalytic and stereoselective reduction methods.

Representative Synthetic Strategy

A common and effective method for synthesizing 3-hydroxypiperidines involves the reduction of a corresponding piperidone precursor.[4][5] The key challenge is to control the diastereoselectivity of the reduction to achieve the desired trans product.

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Protocol (Illustrative)

This protocol is a representative methodology and requires optimization for specific laboratory conditions.

-

Synthesis of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine (Precursor):

-

Rationale: Starting from a commercially available 4-methylpyridine, N-protection (e.g., with a Boc group) followed by a controlled reduction (e.g., with NaBH₄ after activation) yields the tetrahydropyridine precursor. This preserves the double bond for the next step.

-

Procedure: To a solution of N-Boc-4-methylpyridinium salt in methanol at 0°C, add sodium borohydride portion-wise. Monitor the reaction by TLC. Upon completion, quench with water and extract with an organic solvent. Purify by column chromatography.

-

-

Stereoselective Epoxidation:

-

Rationale: Epoxidation of the double bond in the tetrahydropyridine intermediate creates a strained three-membered ring. The subsequent ring-opening is a key step for installing the hydroxyl group.

-

Procedure: Dissolve the tetrahydropyridine precursor in a chlorinated solvent (e.g., DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) at 0°C and allow the reaction to warm to room temperature. The stereochemistry of the epoxide can be influenced by the directing effects of the existing methyl group.

-

-

Regioselective Epoxide Opening:

-

Rationale: The epoxide is opened with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄). The hydride will preferentially attack the less sterically hindered carbon (C3), leading to the formation of the C4-hydroxyl group in a trans configuration relative to the methyl group. This is the critical stereochemistry-determining step.

-

Procedure: In a flame-dried flask under an inert atmosphere, add a solution of the epoxide in anhydrous THF to a suspension of LiAlH₄ in THF at 0°C. Stir for several hours, then carefully quench the reaction.

-

-

Deprotection and Hydrochloride Salt Formation:

-

Rationale: The N-Boc protecting group is removed under acidic conditions. The addition of hydrochloric acid then forms the stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.

-

Procedure: Dissolve the purified N-Boc protected piperidine in a suitable solvent (e.g., diethyl ether or methanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.

-

Quality Control and Validation

A self-validating protocol requires rigorous analytical confirmation.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the final product, which should be ≥97%.

-

Structural Confirmation:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and the trans stereochemistry through analysis of coupling constants between the protons at C3 and C4.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base (115.17 g/mol ).[6]

-

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold. Piperidine derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidepressant properties.[7]

Scaffold for Opioid Receptor Antagonists

A compelling application stems from its structural relationship to a class of potent and selective opioid receptor antagonists. Research has shown that N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are pure opioid antagonists.[8][9] The specific trans arrangement of the substituents on the piperidine ring is critical for this activity. Our target molecule provides the core C3-hydroxy and C4-methyl trans scaffold, which can be further elaborated to create novel opioid modulators for treating pain, addiction, or gastrointestinal disorders.[8][10]

Intermediate for CNS-Active Agents

The piperidine moiety is a privileged structure for agents targeting the central nervous system (CNS).[11] For example, a structurally related compound, trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, is a key intermediate in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders.[12][13] This highlights the utility of the 3,4-substituted piperidine core in constructing complex CNS drugs.

Building Block for Protein Degraders

Commercial suppliers have categorized this compound as a "Protein Degrader Building Block."[2] This points to its use in the burgeoning field of targeted protein degradation (TPD). Technologies like Proteolysis-Targeting Chimeras (PROTACs) require linker molecules to connect a target-binding warhead to an E3 ligase-recruiting element. The rigid, 3D structure of this piperidine derivative makes it an excellent candidate for inclusion in such linkers, allowing for precise spatial orientation of the two ends of the PROTAC molecule.

Caption: Role as a rigid linker in a PROTAC molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 374794-74-8 must be consulted, data from related piperidine compounds provide a strong basis for safe handling protocols.

-

Hazards: Piperidine derivatives are often classified as hazardous.[14] They can be toxic if inhaled or in contact with skin and can cause severe skin burns and eye damage.[15][16][17] Inhalation may cause respiratory irritation.

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[15][18]

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[16]

-

Handling: Avoid breathing dust, fumes, or vapors.[15] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[17]

-

Conclusion

This compound (CAS 374794-74-8) is more than a simple chemical intermediate; it is a high-value building block engineered with the specific stereochemical and functional features required for modern drug discovery. Its structural similarity to known bioactive scaffolds, combined with its utility as a rigid 3D linker, makes it a powerful tool for medicinal chemists developing next-generation therapeutics for CNS disorders, pain management, and targeted protein degradation. Proper understanding of its synthesis, properties, and handling is essential for unlocking its full potential in the laboratory.

References

-

G.A. Gerasimova, E.V. Kolyvanov, M.S. Fedorenko, A.V. Kletskov, D.S. Fadeev, A.S. Goloveshkin, V.N. Khrustalev, N.E. Nifantiev, F.I. Zubkov. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

M. Mokhtary, K. Mahooti. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. (2023). Available at: [Link]

-

Pharmacological properties of natural piperidine derivatives. ResearchGate. (2023). Available at: [Link]

-

Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Available at: [Link]

-

Piperidine - SAFETY DATA SHEET. Penta Chemicals. (2024). Available at: [Link]

-

Safety Data Sheet: Piperidine. Carl ROTH. (2025). Available at: [Link]

-

Zimmerman, D. M., et al. Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists. Journal of Organic Chemistry. (1996). Available at: [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. (2023). Available at: [Link]

- Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Google Patents. (2015).

- Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine. Google Patents. (2002).

-

Piperidine Synthesis. Defense Technical Information Center (DTIC). Available at: [Link]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). (2012). Available at: [Link]

-

trans-4-Methylpiperidin-3-ol hydrochloride. PubChem. Available at: [Link]

-

Thomas, J. B., et al. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry. (2001). Available at: [Link]

-

Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Publications. (2014). Available at: [Link]

-

Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. National Institutes of Health. (2014). Available at: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 6. CAS 3554-74-3 | 3-Hydroxy-1-methylpiperidine - Synblock [synblock.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. chemimpex.com [chemimpex.com]

- 12. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]

- 13. WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. carlroth.com [carlroth.com]

Potential Biological Activity of trans-3-Hydroxy-4-methylpiperidine Hydrochloride

Executive Summary: Escaping "Flatland" in Drug Design

In the modern era of Fragment-Based Drug Discovery (FBDD), the industry is actively pivoting away from planar, aromatic-heavy libraries—often criticized as "Flatland"—toward three-dimensional (3D), sp³-rich scaffolds. trans-3-Hydroxy-4-methylpiperidine hydrochloride (CAS: 374794-74-8) represents a high-value "privileged structure" in this transition.

Unlike its planar pyridine precursors, this scaffold offers defined stereochemical vectors that allow medicinal chemists to probe specific hydrophobic and hydrogen-bonding pockets simultaneously. While not a standalone therapeutic agent, it serves as a critical pharmacophore enabler . Its rigid trans-diequatorial conformation (in its lowest energy state) acts as a structural lock, reducing the entropic penalty of binding when incorporated into larger kinase inhibitors, GPCR ligands (specifically opioid antagonists), and ion channel modulators.

This guide analyzes the structural utility, synthesis, and biological potential of this scaffold, providing a roadmap for its application in lead optimization.

Chemical Profile & Stereochemical Logic

Structural Identity[1]

-

IUPAC Name: trans-4-methylpiperidin-3-ol hydrochloride

-

CAS Number: 374794-74-8[1]

-

Molecular Formula: C₆H₁₄ClNO

-

Key Features:

-

Secondary Amine: Solubilizing group and vector for diversification (e.g., amide coupling, reductive amination).

-

C3-Hydroxyl: Hydrogen bond donor/acceptor; mimics transition states in hydrolytic enzymes.

-

C4-Methyl: Hydrophobic anchor; restricts ring conformation via 1,3-diaxial strain avoidance.

-

Conformational Analysis: The trans-Lock

The biological potency of this fragment stems from its stereochemistry. In the trans-isomer, the C3-hydroxyl and C4-methyl groups can adopt either a diequatorial or diaxial orientation.

-

Diequatorial (Preferred): In the absence of severe steric clashes at the Nitrogen, the molecule predominantly adopts a chair conformation where both substituents are equatorial. This maximizes stability and positions the -OH and -CH₃ groups at a fixed distance (~3.5 Å) and vector relative to the amine.

-

Biological Implication: This "pre-organized" shape mimics the bioactive conformation required for many targets, such as the ATP-binding pocket of kinases (e.g., JAK family) or the orthosteric site of GPCRs, significantly improving ligand efficiency (LE).

Therapeutic Applications & Case Studies

Opioid Receptor Antagonists (The "Alvimopan" Connection)

The trans-3,4-disubstituted piperidine core is the structural engine behind a class of peripherally acting

-

Mechanism: The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold (seen in Alvimopan and JDTic) relies on the rigid piperidine ring to project a phenolic -OH into a specific receptor sub-pocket.

-

Role of trans-3-Hydroxy-4-methylpiperidine: This simpler fragment serves as a bioisostere and fragment probe . By replacing the bulky phenyl group with a smaller methyl/hydroxyl pair, chemists can probe the "limit of tolerance" in the receptor's hydrophobic pocket, often retaining antagonist activity while reducing molecular weight (MW) and improving metabolic stability.

Janus Kinase (JAK) Inhibitors

Tofacitinib (Xeljanz) utilizes a 3-aminopiperidine-4-methyl core. The trans-3-hydroxy-4-methylpiperidine scaffold is a validated isostere for this core.

-